Blood-Brain Barrier Permeability: Polar Nature Enables Peripheral-Selective α2-Targeting
4-Hydroxyclonidine is significantly more polar than clonidine, resulting in poor BBB penetration. In an in vivo rat model of nociceptive jaw-opening reflex (JOR), systemic administration of clonidine (6.25–50 μg/kg, IV) significantly elevated dEMG thresholds, a centrally-mediated effect. In contrast, the polar α2-agonists 4-hydroxyclonidine and ST-91 were completely ineffective at modulating the TPS-JOR, demonstrating their inability to access central sites of action [1].
| Evidence Dimension | Central (CNS) Efficacy in vivo |
|---|---|
| Target Compound Data | Ineffective (no effect on TPS-JOR threshold) |
| Comparator Or Baseline | Clonidine: Significantly elevated dEMG threshold at 6.25–50 μg/kg IV |
| Quantified Difference | Qualitative difference: Clonidine active, 4-Hydroxyclonidine inactive |
| Conditions | Rat tooth pulp stimulation-evoked jaw-opening reflex (TPS-JOR) model |
Why This Matters
This property enables experimental isolation of peripheral α2-adrenoceptor-mediated effects without confounding central actions, a capability not afforded by clonidine or other CNS-penetrant α2-agonists.
- [1] Curtis AL, Marwah J. The nociceptive jaw-opening reflex: Evidence for alpha2 adrenoceptor involvement. Pharmacol Biochem Behav. 1987;28(3):307-14. View Source
